An In-depth Technical Guide to 6-Nitroisatin: Chemical Properties and Structure Elucidation
An In-depth Technical Guide to 6-Nitroisatin: Chemical Properties and Structure Elucidation
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 6-nitroisatin, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights and practical methodologies.
Physicochemical Properties of 6-Nitroisatin
6-Nitroisatin, systematically named 6-nitro-1H-indole-2,3-dione, is a derivative of isatin, an endogenous compound found in humans.[1] The introduction of a nitro group at the 6-position of the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄ | |
| Molecular Weight | 192.13 g/mol | |
| CAS Number | 3433-54-3 | [2] |
| Appearance | Not explicitly found for 6-nitroisatin, but 5-nitroisatin is a light yellow to brown crystalline powder.[3] | N/A |
| Melting Point | 290-291 °C | [2] |
| Solubility | Not explicitly found for 6-nitroisatin, but 5-nitroisatin is soluble in organic solvents like ethanol and acetone with limited solubility in water.[4] | N/A |
| Density | 1.609 g/cm³ | [2] |
Synthesis and Reactivity
The synthesis of 6-nitroisatin can be achieved through various synthetic routes, with the nitration of indole derivatives being a common strategy. One documented method involves the nitration of 3-indolealdehyde.[5] The reactivity of the isatin core is characterized by the electrophilic nature of the C3-carbonyl group and the nucleophilicity of the N1-amine, allowing for a wide range of chemical modifications.
A representative synthetic pathway to a nitroisatin derivative is illustrated below. This diagram showcases a generalized approach to accessing the core structure.
Caption: Generalized synthetic workflow for the preparation of nitroisatin derivatives.
Comprehensive Structure Elucidation
The unambiguous determination of the structure of 6-nitroisatin relies on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | ~8.1 | d | ~8.5 |
| H-5 | ~7.8 | dd | ~8.5, ~2.0 |
| H-7 | ~7.4 | d | ~2.0 |
| NH | ~11.5 | br s | N/A |
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~159 |
| C-3 | ~184 |
| C-3a | ~118 |
| C-4 | ~126 |
| C-5 | ~121 |
| C-6 | ~145 |
| C-7 | ~112 |
| C-7a | ~152 |
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve approximately 5-10 mg of 6-nitroisatin in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
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Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Employ an acquisition time of at least 2 seconds and a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a standard proton-decoupled single-pulse experiment.
-
Set the spectral width to approximately 220 ppm, centered around 120 ppm.
-
Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[7] The IR spectrum of 6-nitroisatin is expected to show characteristic absorption bands for the amine, carbonyl, and nitro functional groups.
Predicted FT-IR Data (KBr Pellet)
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3400 |
| C=O Stretch (Amide) | ~1740 |
| C=O Stretch (Ketone) | ~1710 |
| N-O Stretch (Asymmetric) | ~1530 |
| N-O Stretch (Symmetric) | ~1350 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[8] For 6-nitroisatin, the molecular ion peak (M+) would be expected at m/z 192.13.
X-ray Crystallography
For an unequivocal three-dimensional structure determination, single-crystal X-ray crystallography is the gold standard.[9][10] This technique would provide precise bond lengths, bond angles, and the crystal packing arrangement of 6-nitroisatin.
Experimental Workflow for X-ray Crystallography:
Caption: A simplified workflow for single-crystal X-ray structure determination.
Applications in Drug Discovery and Chemical Biology
Isatin and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][11] The nitroisatin scaffold, in particular, has been explored for the development of novel therapeutic agents. Derivatives of 5-nitroisatin have shown promise as antimicrobial and anticancer agents.[4][12] While specific applications of 6-nitroisatin are less documented, its structural similarity to other biologically active isatins suggests its potential as a valuable scaffold for the design and synthesis of new drug candidates. The isatin core is a key component in several multi-kinase inhibitors used in cancer therapy.[13]
Conclusion
6-Nitroisatin is a fascinating heterocyclic compound with a rich chemical landscape. Its synthesis and reactivity, coupled with its potential for diverse biological activities, make it a compelling target for further research. The comprehensive structural elucidation, employing a suite of spectroscopic techniques, is paramount for understanding its properties and unlocking its full potential in various scientific disciplines. This guide provides a foundational understanding for researchers embarking on the study of this and related isatin derivatives.
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